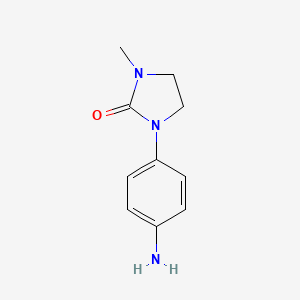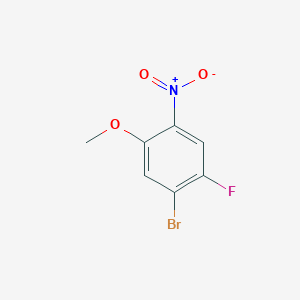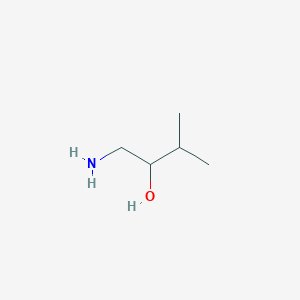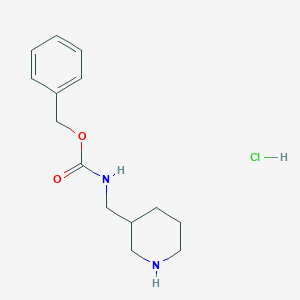
3-Acetamido-2-methylphenyl Acetate
Vue d'ensemble
Description
3-Acetamido-2-methylphenyl acetate: is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is also known by other names such as N-[3-(Acetyloxy)-2-methylphenyl]acetamide . This compound is characterized by the presence of an acetamido group and a methyl group attached to a phenyl ring, which is further esterified with acetic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-2-methylphenyl acetate can be achieved through the esterification of 3-acetamido-2-methylphenol with acetic anhydride in the presence of a catalyst. The reaction typically involves the following steps:
Starting Materials: 3-Acetamido-2-methylphenol and acetic anhydride.
Catalyst: Tetrabutylammonium bromide.
Reaction Conditions: The reaction mixture is refluxed in ethyl acetate for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetamido-2-methylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-acetamido-2-methylphenol and acetic acid.
Substitution Reactions: The acetamido group can participate in nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 3-Acetamido-2-methylphenol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids derived from the oxidation of the methyl group.
Applications De Recherche Scientifique
3-Acetamido-2-methylphenyl acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Acetamido-2-methylphenyl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular pathways and targets involved in its action are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
3-Acetamido-2-methylphenol: The parent compound from which 3-Acetamido-2-methylphenyl acetate is derived.
N-Acetyl-2-methylphenylamine: A structurally similar compound with an acetamido group attached to a methylphenyl ring.
2-Methylphenyl acetate: A compound with a similar ester functional group but lacking the acetamido group.
Uniqueness: this compound is unique due to the presence of both acetamido and ester functional groups, which confer distinct chemical reactivity and biological properties.
Propriétés
IUPAC Name |
(3-acetamido-2-methylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-10(12-8(2)13)5-4-6-11(7)15-9(3)14/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAOUSXREOGFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)

![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)




